

sparteine sulfate CAS number and chemical identifiers

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Compound of Interest		
Compound Name:	Sparteine Sulfate	
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Sparteine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine sulfate, the salt form of the naturally occurring quinolizidine alkaloid (-)-sparteine, is a versatile chemical entity with significant applications in both synthetic chemistry and pharmacology. Renowned for its rigid, chiral structure, it serves as a crucial ligand in asymmetric synthesis, facilitating the stereoselective formation of a wide range of chemical compounds. In the realm of pharmacology, **sparteine sulfate** is recognized as a class 1a antiarrhythmic agent due to its sodium channel blocking activity and is a well-established probe substrate for phenotyping the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in drug metabolism. This technical guide provides an in-depth overview of the chemical identifiers, key applications, experimental methodologies, and underlying mechanisms of action of **sparteine sulfate**.

Chemical Identifiers and Physicochemical Properties

Sparteine sulfate is commercially available in both anhydrous and pentahydrate forms. The chemical identifiers for both are detailed below.



Identifier	Sparteine Sulfate Anhydrous	Sparteine Sulfate Pentahydrate
CAS Number	299-39-8[1][2][3][4][5]	6160-12-9
Molecular Formula	C15H28N2O4S	C15H38N2O9S
Molecular Weight	332.46 g/mol	422.54 g/mol
IUPAC Name	(1S,2R,9S,10S)-7,15- diazatetracyclo[7.7.1.0², ⁷ .0¹⁰,¹⁵]heptadecane;sulfuric acid	(1R,2S,9R,10R)-7,15- diazatetracyclo[7.7.1.0 ² , ⁷ .0 ¹⁰ , ¹⁵]heptadecane;sulfuric acid;pentahydrate
SMILES	C1CCN2C[C@@H]3C INVALID-LINK CN4[C@H]3CCCC4.OS(=O) (=O)O	C1CCN2C[C@H]3CINVALID- LINK CN4[C@H]3CCCC4.O.O.O.O. O.OS(=O)(=O)O
InChI	InChI=1S/C15H26N2.H2O4S/c 1-3-7-16-11-13-9-12(14(16)5- 1)10-17-8-4-2-6-15(13)17;1- 5(2,3)4/h12-15H,1-11H2; (H2,1,2,3,4)/t12-,13-,14-,15+;/ m0./s1	InChl=1S/C15H26N2.H2O4S.5 H2O/c1-3-7-16-11-13-9- 12(14(16)5-1)10-17-8-4-2-6- 15(13)17;1-5(2,3)4;;;;;/h12- 15H,1-11H2; (H2,1,2,3,4);5*1H2/t12-,13-,14- ,15+;;;;;/m1/s1
PubChem CID	23616742	72325

Applications in Asymmetric Synthesis

(-)-Sparteine, and by extension its stable sulfate salt, is a highly valued chiral ligand in asymmetric synthesis. Its rigid C2-symmetric bis-quinolizidine structure creates a well-defined chiral environment around a metal center, enabling high stereocontrol in a variety of chemical transformations.

Enantioselective Lithiation-Substitution Reactions

A prominent application of (-)-sparteine is in the enantioselective deprotonation of prochiral substrates using organolithium bases, followed by quenching with an electrophile. The chiral



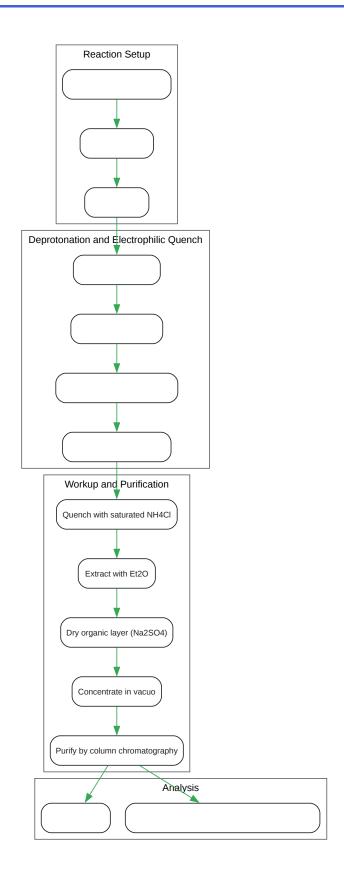




sparteine-organolithium complex selectively removes one of two enantiotopic protons, leading to the formation of a configurationally stable chiral organolithium intermediate. Subsequent reaction with an electrophile yields a highly enantioenriched product.

Experimental Workflow: Asymmetric Lithiation of N-Boc-pyrrolidine





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A representative workflow for the (-)-sparteine-mediated asymmetric lithiation of N-Bocpyrrolidine.

Quantitative Data from Sparteine-Mediated Asymmetric Reactions

The efficacy of (-)-sparteine as a chiral ligand is demonstrated by the high yields and enantiomeric excesses achieved in various reactions.

Substrate	Electrophile	Product	Yield (%)	ee (%)
N-Boc-N-(p- methoxyphenyl)b enzylamine	D₂O	(R)-N-Boc-N-(p- methoxyphenyl)- α- deuteriobenzyla mine	95	96
N-Boc-pyrrolidine	(CH₃)₃SiCl	(R)-N-Boc-2- (trimethylsilyl)pyr rolidine	85	96
O-alkyl carbamate	Bu₃SnCl	Chiral α-stannyl carbamate	72	>97

Pharmacological Applications

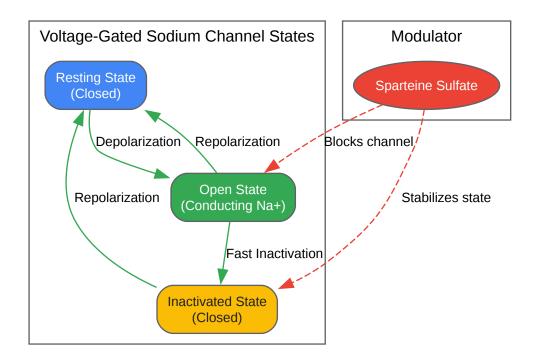
Sparteine sulfate exhibits significant pharmacological activity, primarily as a sodium channel blocker and as a metabolic probe for CYP2D6.

Sodium Channel Blockade and Antiarrhythmic Effects

Sparteine is classified as a class 1a antiarrhythmic agent. Its therapeutic effect stems from its ability to block voltage-gated sodium channels in cardiomyocytes. By binding to the open and/or inactivated states of the sodium channel, sparteine prolongs the refractory period and slows the conduction of the action potential, thereby suppressing arrhythmias.

Signaling Pathway: Voltage-Gated Sodium Channel Modulation





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Sparteine sulfate modulates sodium channel function by preferentially interacting with the open and inactivated states.

CYP2D6 Phenotyping

Sparteine is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. Due to the high genetic polymorphism of the CYP2D6 gene, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. The rate at which an individual metabolizes a dose of sparteine, often measured as the metabolic ratio of sparteine to its dehydrometabolites in urine, serves as a reliable in vivo indicator of their CYP2D6 phenotype. This is crucial for personalized medicine, as the efficacy and toxicity of many clinically used drugs are dependent on CYP2D6 activity.

Experimental Protocols General Protocol for CYP2D6 Inhibition Assay

This protocol outlines a general in vitro method to assess the inhibitory potential of a test compound on CYP2D6 activity using sparteine as the probe substrate.

Preparation of Reagents:



- Prepare a stock solution of the test compound and a known CYP2D6 inhibitor (e.g., quinidine) in a suitable solvent (e.g., DMSO, methanol).
- Prepare a stock solution of **sparteine sulfate** in water or buffer.
- Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Thaw human liver microsomes (HLM) or recombinant human CYP2D6 supersomes on ice.

Incubation:

- In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound at various concentrations (or the positive control inhibitor), and the microsomal protein.
- Pre-incubate the mixture for a short period at 37°C.
- Initiate the metabolic reaction by adding the sparteine substrate and the NADPH regenerating system.
- Incubate at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
- Reaction Termination and Sample Preparation:
 - Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
 - Centrifuge the samples to precipitate the protein.
 - Transfer the supernatant to a new tube or a well plate for analysis.

Analysis:

 Analyze the formation of the dehydrosparteine metabolites using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).



 Quantify the amount of metabolite formed in the presence of different concentrations of the test compound.

Data Analysis:

- Calculate the percentage of CYP2D6 activity remaining at each concentration of the test compound relative to the vehicle control.
- Plot the percentage of activity versus the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Conclusion

Sparteine sulfate is a molecule of significant interest to both synthetic chemists and pharmacologists. Its utility as a chiral ligand in asymmetric synthesis is well-established, providing access to a wide array of enantioenriched molecules. Concurrently, its defined pharmacological profile as a sodium channel blocker and a specific substrate for CYP2D6 underscores its importance in drug development and personalized medicine. This guide has provided a comprehensive overview of its chemical properties, applications, and the experimental methodologies associated with its use, serving as a valuable resource for researchers in these fields.

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